molecular formula C17H16N2O2S B11771442 3-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)aniline

3-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)aniline

Cat. No.: B11771442
M. Wt: 312.4 g/mol
InChI Key: ZQVDSSVNKGMZLX-UHFFFAOYSA-N
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Description

3-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)aniline is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of 3-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)aniline typically involves the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to form the thiazole ring.

Chemical Reactions Analysis

3-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)aniline undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research has shown that 3-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)aniline exhibits potent anticancer properties. A study demonstrated its ability to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase in cancer cells. The compound's IC50 values ranged from 0.36 to 0.86 μM across different human cancer cell lines, indicating strong antiproliferative activity comparable to established chemotherapeutics like colchicine .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens. It showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 1.56 to 3.13 μg/mL against strains such as Staphylococcus aureus and Escherichia coli. . This highlights its potential as a therapeutic agent in treating infections.

Material Science Applications

This compound serves as a building block for synthesizing more complex materials. Its unique thiazole structure allows for the creation of novel polymers and composites with enhanced properties. These materials can be utilized in various applications, including electronics and coatings due to their stability and functional characteristics .

Case Study 1: Anticancer Compound Development

A series of thiazole derivatives were synthesized based on the structure of this compound. Among these, one derivative exhibited enhanced antiproliferative activity with significant binding affinity to tubulin, indicating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Evaluation

In another study, derivatives of the compound were tested against various bacterial strains. The results indicated that modifications to the thiazole ring significantly influenced antimicrobial activity, providing insights into structure-activity relationships that can guide future drug design .

Mechanism of Action

The mechanism of action of 3-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)aniline involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

3-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)aniline can be compared with other thiazole derivatives such as:

Biological Activity

3-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)aniline is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This compound exhibits significant potential as an anticancer agent and has shown antimicrobial properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its ability to interact with biological targets through various mechanisms, including hydrogen bonding and π-π interactions. The specific substitutions on the phenyl ring contribute to its biological activity, particularly the presence of the dimethoxy groups which enhance its solubility and bioavailability.

Anticancer Activity

Research indicates that this compound exhibits potent antiproliferative effects against various cancer cell lines. In particular, studies have shown:

  • IC50 Values : The compound demonstrates IC50 values ranging from 0.36 to 0.86 μM in different cancer cell lines, indicating strong inhibitory effects on cell proliferation .
  • Mechanism of Action : The compound inhibits tubulin polymerization, disrupting microtubule dynamics akin to the action of known chemotherapeutics like combretastatin A-4 (CA-4). This disruption leads to cell cycle arrest at the G2/M phase, effectively halting cancer cell division .

Antimicrobial Properties

The thiazole moiety contributes to the compound's antimicrobial activity. It has shown efficacy against both Gram-positive and Gram-negative bacteria. Notable findings include:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives have reported MIC values as low as 1.56–6.25 μg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .
  • Mechanism of Action : The antimicrobial activity is likely due to the inhibition of key enzymes involved in fatty acid biosynthesis, particularly β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), which is crucial for bacterial growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural Feature Impact on Activity
Thiazole Ring Essential for interaction with biological targets
Dimethoxy Substituents Enhance solubility and bioavailability
Amino Linker Facilitates binding to tubulin and other targets

Case Studies and Research Findings

  • Antiproliferative Activity Study : A series of thiazole derivatives were synthesized and evaluated for their antiproliferative activity. The most potent compound in this series was identified as having a similar structure to this compound, reinforcing the importance of the thiazole structure in cancer treatment .
  • Antimicrobial Evaluation : In vitro studies demonstrated that various thiazole derivatives possess significant antimicrobial properties, with some compounds exhibiting broad-spectrum activity against multiple bacterial strains .

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

3-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]aniline

InChI

InChI=1S/C17H16N2O2S/c1-20-13-6-7-14(16(9-13)21-2)15-10-22-17(19-15)11-4-3-5-12(18)8-11/h3-10H,18H2,1-2H3

InChI Key

ZQVDSSVNKGMZLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N)OC

Origin of Product

United States

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